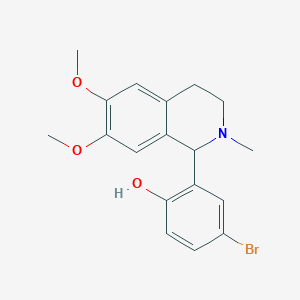![molecular formula C18H19N3O4 B5440589 (1Z)-2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
(1Z)-2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-(4-nitrophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide is a synthetic organic compound characterized by the presence of a nitrophenyl group and a phenylbutanoyloxy group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-nitrophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide typically involves a multi-step process. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the ethanimidamide backbone through a series of condensation reactions. The final step involves the esterification of the ethanimidamide with 4-phenylbutanoic acid under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product. Advanced techniques like response surface methodology (RSM) can be employed to optimize the reaction conditions further .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(4-nitrophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylbutanoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the yield of the products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield (1Z)-2-(4-aminophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1Z)-2-(4-nitrophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (1Z)-2-(4-nitrophenyl)-N’-[(4-phenylbutanoyl)oxy]ethanimidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylbutanoyloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-17(13-15-9-11-16(12-10-15)21(23)24)20-25-18(22)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADORDKVBSCNMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorophenoxy)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5440519.png)
![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5440549.png)
![2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B5440554.png)
![6-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3(2H)-one dihydrochloride](/img/structure/B5440559.png)

![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5440581.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)
